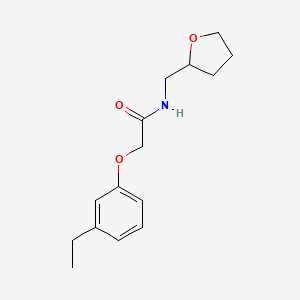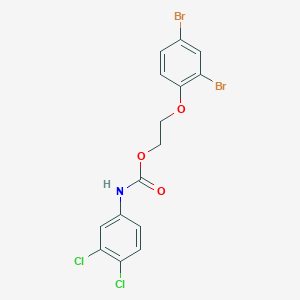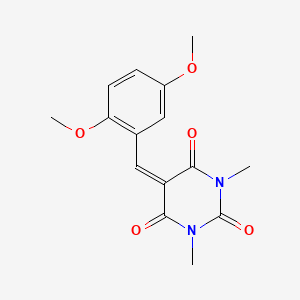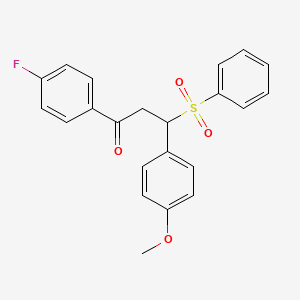
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione, also known as ANIT, is a synthetic compound that has been widely used in scientific research due to its unique properties. ANIT is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C22H14N2O4. In
Applications De Recherche Scientifique
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione has been widely used in scientific research as a model compound for studying drug-induced liver injury and cholestasis. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can induce hepatotoxicity by inhibiting the bile salt export pump (BSEP), which is responsible for transporting bile acids from hepatocytes to bile canaliculi. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione-induced cholestasis can lead to the accumulation of bile acids in hepatocytes, resulting in oxidative stress, inflammation, and cell death. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione has also been used as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
Mécanisme D'action
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione inhibits BSEP by binding to its substrate-binding site and blocking the transport of bile acids. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione also induces the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and activates the nuclear factor-kappa B (NF-κB) signaling pathway, which promotes inflammation and oxidative stress. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can also induce the formation of reactive oxygen species (ROS), which can damage cellular components and trigger cell death pathways.
Biochemical and Physiological Effects:
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione-induced hepatotoxicity is characterized by the elevation of serum liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), and the accumulation of bile acids in hepatocytes. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can also induce the formation of bile ductular structures and the proliferation of cholangiocytes, which are involved in the repair and regeneration of the liver. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione-induced cholestasis can lead to the disruption of bile flow and the impairment of liver function.
Avantages Et Limitations Des Expériences En Laboratoire
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione is a useful tool for studying drug-induced liver injury and cholestasis in vitro and in vivo. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione-induced hepatotoxicity can be monitored by measuring the levels of liver enzymes and bile acids in serum and liver tissue. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can also be used to evaluate the efficacy of drugs and natural compounds in preventing or treating liver injury. However, 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione has some limitations, such as its low solubility in water and its potential toxicity to experimental animals and humans.
Orientations Futures
There are several future directions for 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione research, including the development of more efficient and safer synthesis methods, the identification of novel targets and pathways involved in 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione-induced hepatotoxicity, and the evaluation of 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione as a potential therapeutic agent for liver diseases. 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can also be used as a tool for studying the mechanisms of drug-induced liver injury and cholestasis in different species and disease models. Additionally, 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can be combined with other compounds or therapies to enhance its therapeutic effects and reduce its toxicity.
Méthodes De Synthèse
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can be synthesized using various methods, including the reaction between 2-nitrobenzaldehyde and aniline in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction between 4-nitrobenzaldehyde and aniline in the presence of acetic anhydride and zinc chloride. The yield of 2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reactant ratio.
Propriétés
IUPAC Name |
2-anilino-2-(4-nitrophenyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c24-19-17-8-4-5-9-18(17)20(25)21(19,22-15-6-2-1-3-7-15)14-10-12-16(13-11-14)23(26)27/h1-13,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZASDXOJQKFKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dichloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5204841.png)


![4-[(2-methoxy-5-nitrophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5204872.png)

![2,2'-[3,6-acridinediylbis(nitrilomethylylidene)]bis(4-nitrophenol)](/img/structure/B5204885.png)
![N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine](/img/structure/B5204891.png)
![4-(2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5204892.png)
![N-(3-chlorophenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B5204897.png)
![4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5204903.png)
![N-{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}-6-quinolinecarboxamide](/img/structure/B5204931.png)


![2-chloro-5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5204940.png)